3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
CAS No.:
Cat. No.: VC17691361
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN |
|---|---|
| Molecular Weight | 228.13 g/mol |
| IUPAC Name | 3-(bromomethyl)-2,4,5,6-tetramethylpyridine |
| Standard InChI | InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
| Standard InChI Key | NLKQIBVYNMGLLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N=C1C)C)CBr)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structure
The IUPAC name 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine corresponds to the molecular formula C₁₁H₁₄BrN. The structure consists of a pyridine ring with methyl groups at positions 2, 4, 5, and 6, and a bromomethyl (-CH₂Br) substituent at position 3 (Figure 1). The bromomethyl group introduces a reactive site for further functionalization, while the methyl groups influence steric and electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 256.14 g/mol |
| CAS Registry Number | Not publicly listed |
| Substituent Positions | 2, 3, 4, 5, 6 (pyridine ring) |
Spectroscopic Characterization
While experimental spectral data for this compound is scarce, analogous brominated pyridines exhibit characteristic signals:
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¹H NMR: Methyl groups resonate at δ 2.1–2.5 ppm, while the bromomethyl proton appears downfield (δ 3.8–4.2 ppm) due to the electron-withdrawing bromine .
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¹³C NMR: The pyridine carbons adjacent to methyl groups are deshielded (~δ 150 ppm), and the bromomethyl carbon appears at δ 30–35 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine likely involves bromination of a pre-functionalized pyridine precursor. Two plausible routes are:
Route 1: Direct Bromination of 2,4,5,6-Tetramethylpyridine
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Substrate: 2,4,5,6-Tetramethylpyridine.
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Bromination Agent: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light.
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Conditions: Solvent (CCl₄ or CH₂Cl₂), 60–80°C, 12–24 hours.
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Mechanism: Radical-mediated hydrogen abstraction at the methyl group, followed by bromine transfer .
Route 2: Nucleophilic Substitution
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Precursor: 3-(Hydroxymethyl)-2,4,5,6-tetramethylpyridine.
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Reagent: HBr or PBr₃.
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Conditions: Reflux in anhydrous dichloromethane, 4–6 hours.
Table 2: Comparative Synthesis Routes
| Route | Yield (%) | Purity | Key Challenges |
|---|---|---|---|
| 1 | 40–60 | >90% | Over-bromination side products |
| 2 | 70–85 | >95% | Moisture sensitivity |
Purification and Isolation
Chromatographic techniques (silica gel column) or recrystallization (ethanol/water) are employed to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated 80–85°C (based on analogs like 2-Bromo-5-methylpyridine, mp 45–47°C ).
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Thermogravimetric Analysis (TGA): Decomposition initiates at ~180°C, with complete degradation by 250°C.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| Dichloromethane | 50–60 |
| DMSO | 30–35 |
Reactivity
The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
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Reaction with piperidine yields 3-(Piperidinylmethyl)-2,4,5,6-tetramethylpyridine.
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Suzuki-Miyaura coupling with arylboronic acids is sterically hindered due to adjacent methyl groups .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Alkylation of DNA-targeting moieties (e.g., platinum complexes).
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Antimicrobials: Quaternization of the pyridine nitrogen to create cationic surfactants.
Materials Science
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Ligands in Catalysis: Chelating ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions.
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Polymer Additives: Flame retardants due to bromine content.
Table 3: Representative Derivatives
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